molecular formula C11H21ClO2S B13214283 (4-Tert-butylcyclohexyl)methanesulfonyl chloride

(4-Tert-butylcyclohexyl)methanesulfonyl chloride

Cat. No.: B13214283
M. Wt: 252.80 g/mol
InChI Key: PAAXQEVGOQQLFQ-UHFFFAOYSA-N
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Description

(4-Tert-butylcyclohexyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C11H21ClO2S. It is a derivative of methanesulfonyl chloride, where the methanesulfonyl group is attached to a 4-tert-butylcyclohexyl moiety. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Tert-butylcyclohexyl)methanesulfonyl chloride typically involves the reaction of 4-tert-butylcyclohexanol with methanesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate sulfonate ester, which is then converted to the desired sulfonyl chloride.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and efficient separation techniques to isolate and purify the final product.

Chemical Reactions Analysis

Types of Reactions

(4-Tert-butylcyclohexyl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form sulfonate esters or sulfonamides.

    Elimination Reactions: Under certain conditions, it can undergo elimination to form alkenes.

    Reduction Reactions: It can be reduced to the corresponding sulfide or sulfoxide.

Common Reagents and Conditions

    Nucleophiles: Alcohols, amines, and thiols are common nucleophiles that react with this compound.

    Bases: Pyridine, triethylamine, and sodium hydroxide are commonly used bases in these reactions.

    Solvents: Reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.

Major Products

    Sulfonate Esters: Formed by the reaction with alcohols.

    Sulfonamides: Formed by the reaction with amines.

    Alkenes: Formed by elimination reactions.

Scientific Research Applications

(4-Tert-butylcyclohexyl)methanesulfonyl chloride has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the methanesulfonyl group into molecules.

    Biology: Employed in the modification of biomolecules for studying their functions and interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Tert-butylcyclohexyl)methanesulfonyl chloride involves its role as an electrophile. It reacts with nucleophiles to form covalent bonds, resulting in the formation of sulfonate esters or sulfonamides. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonyl Chloride: The simplest sulfonyl chloride, used in similar reactions but lacks the bulky tert-butylcyclohexyl group.

    Tosyl Chloride: Another sulfonyl chloride with a toluene group, commonly used in organic synthesis.

    Methanesulfonic Anhydride: Used to generate methanesulfonates, similar to methanesulfonyl chloride but with different reactivity.

Uniqueness

(4-Tert-butylcyclohexyl)methanesulfonyl chloride is unique due to the presence of the bulky tert-butylcyclohexyl group, which can influence the steric and electronic properties of the compound. This can affect its reactivity and the types of products formed in chemical reactions.

Properties

Molecular Formula

C11H21ClO2S

Molecular Weight

252.80 g/mol

IUPAC Name

(4-tert-butylcyclohexyl)methanesulfonyl chloride

InChI

InChI=1S/C11H21ClO2S/c1-11(2,3)10-6-4-9(5-7-10)8-15(12,13)14/h9-10H,4-8H2,1-3H3

InChI Key

PAAXQEVGOQQLFQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC(CC1)CS(=O)(=O)Cl

Origin of Product

United States

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